2,2-dimethyl-N-[2-(piperidin-1-yl)ethyl]propanamide
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Overview
Description
2,2-DIMETHYL-N-[2-(1-PIPERIDINYL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[2-(1-PIPERIDINYL)ETHYL]PROPANAMIDE typically involves the reaction of 2,2-dimethylpropanamide with 1-(2-chloroethyl)piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[2-(1-PIPERIDINYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,2-DIMETHYL-N-[2-(1-PIPERIDINYL)ETHYL]PROPANAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-[2-(1-PIPERIDINYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-N-phenyl-: A structurally similar compound with a phenyl group instead of the piperidine moiety.
4-fluoroisobutyrfentanyl: A fentanyl analog with a similar amide structure but different pharmacological properties.
Uniqueness
2,2-DIMETHYL-N-[2-(1-PIPERIDINYL)ETHYL]PROPANAMIDE is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-piperidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-7-10-14-8-5-4-6-9-14/h4-10H2,1-3H3,(H,13,15) |
InChI Key |
LNDOZVBXZUPHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCCCC1 |
Origin of Product |
United States |
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